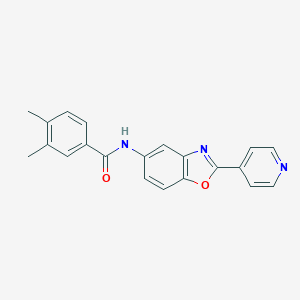![molecular formula C16H15N3O2 B278588 N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MOPPP is a selective dopamine transporter ligand that has been shown to modulate dopamine neurotransmission in the brain.
Mecanismo De Acción
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide acts as a selective dopamine transporter ligand, which means that it binds specifically to dopamine transporters in the brain. This leads to the inhibition of dopamine reuptake, which results in an increase in dopamine levels in the synaptic cleft. Dopamine is a neurotransmitter that plays a crucial role in a range of brain functions, including motivation, reward, and movement. The increase in dopamine levels caused by N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can have a range of effects on these functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide are complex and depend on a range of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include an increase in locomotor activity, improved cognitive function, and a decrease in drug-seeking behavior. However, it is important to note that the effects of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can vary depending on the specific experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide in lab experiments is its selectivity for dopamine transporters. This makes it a useful tool for studying the role of dopamine in brain function. However, there are also some limitations to using N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide. For example, it can be difficult to control the dose and duration of exposure in animal studies, which can lead to variability in the results. Additionally, the effects of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can be influenced by a range of factors, such as age and sex, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide. One area of interest is the potential use of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide in the treatment of drug addiction. Animal studies have shown that N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can decrease drug-seeking behavior, which suggests that it may be a useful tool in the development of new treatments for addiction. Another area of interest is the role of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide in cognitive function. Studies have shown that N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can improve cognitive function in animal models, which suggests that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Finally, there is also interest in developing new compounds that are similar to N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide but with improved selectivity and potency. These compounds could have a range of potential applications in neuroscience research.
Métodos De Síntesis
The synthesis of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide involves a multi-step process that starts with the synthesis of 2-methyl-5-oxazolo[4,5-b]pyridine. This compound is then coupled with 2-bromo-4'-methoxyacetophenone to form the intermediate compound, which is further reacted with propionyl chloride to yield N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide. The synthesis method of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively bind to dopamine transporters in the brain, which are responsible for the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on brain function. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide has been studied for its potential use in the treatment of Parkinson's disease, ADHD, and drug addiction.
Propiedades
Nombre del producto |
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-3-14(20)18-12-9-11(7-6-10(12)2)16-19-15-13(21-16)5-4-8-17-15/h4-9H,3H2,1-2H3,(H,18,20) |
Clave InChI |
BZWJMUOEKDRRHN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)

![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)